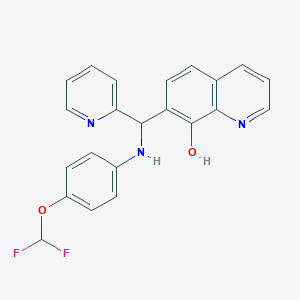
7-(((4-(Difluoromethoxy)phenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(((4-(Difluoromethoxy)phenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinolin-8-ol core, which is substituted with a difluoromethoxyphenyl group, a pyridin-2-yl group, and an amino group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((4-(Difluoromethoxy)phenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable difluoromethoxybenzene derivative reacts with the quinoline core.
Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group can be attached through a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a pyridin-2-ylboronic acid with a halogenated quinoline derivative in the presence of a palladium catalyst.
Formation of the Amino Group: The amino group can be introduced through a reductive amination reaction, where an appropriate amine reacts with a carbonyl group on the quinoline core in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
化学反応の分析
Types of Reactions
7-(((4-(Difluoromethoxy)phenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amino-substituted quinoline derivatives.
科学的研究の応用
7-(((4-(Difluoromethoxy)phenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 7-(((4-(Difluoromethoxy)phenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as kinases and proteases, by forming stable complexes with their active sites. This inhibition can disrupt key signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 7-((4-Nitrophenylamino)phenyl)methyl)quinolin-8-ol
- 5-(Morpholin-4-ylmethyl)quinolin-8-ol
- 5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol
Uniqueness
Compared to similar compounds, 7-(((4-(Difluoromethoxy)phenyl)amino)(pyridin-2-yl)methyl)quinolin-8-ol is unique due to the presence of the difluoromethoxy group, which can enhance its binding affinity and selectivity for certain molecular targets. Additionally, the combination of the pyridin-2-yl and quinolin-8-ol moieties provides a versatile scaffold for further functionalization and optimization in drug development.
特性
分子式 |
C22H17F2N3O2 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC名 |
7-[[4-(difluoromethoxy)anilino]-pyridin-2-ylmethyl]quinolin-8-ol |
InChI |
InChI=1S/C22H17F2N3O2/c23-22(24)29-16-9-7-15(8-10-16)27-20(18-5-1-2-12-25-18)17-11-6-14-4-3-13-26-19(14)21(17)28/h1-13,20,22,27-28H |
InChIキー |
NRORDDSTOHHTCI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=C(C=C4)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylbutyl)acetamide](/img/structure/B12163859.png)
![5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-1,2-dimethylpyridin-4(1H)-one](/img/structure/B12163866.png)

![Ethyl 5-[(dimethylamino)methyl]-2-[2-(morpholin-4-yl)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B12163871.png)
![methyl 6-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)hexanoate](/img/structure/B12163872.png)
![propan-2-yl 5-[({(2Z)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)methyl]furan-2-carboxylate](/img/structure/B12163880.png)
![2-(3-acetyl-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12163888.png)

![3-(3,4-dichlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B12163910.png)
![4-chloro-N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12163918.png)
![ethyl 1-{3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12163920.png)

![3-(4-chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one](/img/structure/B12163942.png)
